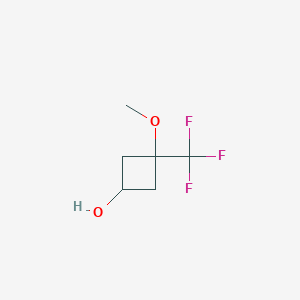
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol is1S/C6H9F3O2/c1-11-5(6(7,8)9)2-4(10)3-5/h4,10H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol is a liquid at room temperature . It should be stored at a temperature of 4°C .Applications De Recherche Scientifique
Cascade Construction of Derivatives
A study by Yao and Shi (2007) presented a Lewis acid-catalyzed cascade construction that enabled the synthesis of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes and 1,1,3-triarylprop-2-yn-1-ols or their methyl ethers. This method involves mild conditions and showcases a Meyer-Schuster rearrangement mechanism (L. Yao & M. Shi, 2007).
Intermolecular Cycloaddition
Matsuo et al. (2008) reported an intermolecular [4 + 2] cycloaddition between 3-alkoxycyclobutanones and aldehydes or ketones activated by boron trifluoride etherate. This process leads to regio- and diastereoselective formation of 1-alkyl-5,7-dioxabicyclo[4.4.0]decan-2-one derivatives, indicating the flexibility of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol in cycloaddition reactions (J. Matsuo et al., 2008).
Palladium-catalyzed Sequential Carbon-Carbon Bond Cleavage/Formation
The work by Matsuda, Shigeno, and Murakami (2008) introduced a palladium-catalyzed sequential carbon-carbon bond cleavage/formation process. This process produces arylated benzolactones from 3-(2-hydroxyphenyl)cyclobutanones and aryl bromides, yielding 4-arylmethyl-3,4-dihydrocoumarins. The versatility of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol in facilitating such transformations emphasizes its potential in organic synthesis (T. Matsuda, M. Shigeno & M. Murakami, 2008).
Antimicrobial Activity
A study by Cukurovalı, Yilmaz, Özmen, and Ahmedzade (2002) explored the antimicrobial activity of Schiff base ligands containing cyclobutane and thiazole rings and their metal complexes. These compounds demonstrated activity against various microorganisms, indicating the bioactive potential of derivatives of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol in medicinal chemistry (A. Cukurovalı et al., 2002).
Enantioselective Synthesis
Johnson, Choo, and Lautens (2014) demonstrated a rhodium-catalyzed cyclization process for the enantioselective synthesis of (trifluoromethyl)cyclobutanols. This method yields a novel class of small rings with high enantioselectivity under mild conditions, highlighting the significance of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol in asymmetric synthesis (T. Johnson, K.-L. Choo & M. Lautens, 2014).
Safety and Hazards
This compound is classified as potentially harmful if swallowed, and it may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, medical attention should be sought .
Propriétés
IUPAC Name |
3-methoxy-3-(trifluoromethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-11-5(6(7,8)9)2-4(10)3-5/h4,10H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSCHVVOZUPLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol | |
CAS RN |
2361636-34-0 |
Source


|
| Record name | 3-methoxy-3-(trifluoromethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

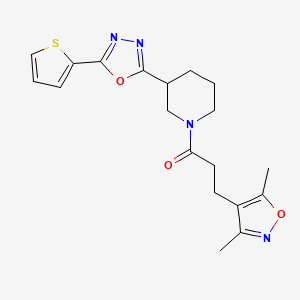



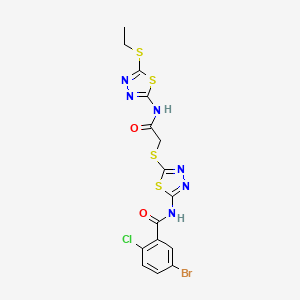
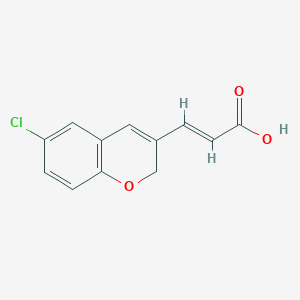
![(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2719974.png)
![5-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2719975.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2719977.png)
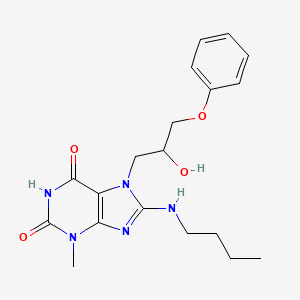
![4-(tert-butyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2719984.png)

![4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2719987.png)